Acetic acid;1-methylnaphthalen-2-ol is a chemical compound with the formula and a molecular weight of 218.25 g/mol. It is characterized by its unique structure, which includes both an acetic acid moiety and a methylnaphthol component. This compound is primarily used in organic synthesis and has potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound is synthesized from readily available raw materials, particularly through the esterification of 1-methylnaphthalen-2-ol with acetic anhydride or acetyl chloride. The production process can be conducted under controlled conditions to ensure high yield and purity.
Acetic acid;1-methylnaphthalen-2-ol falls under the category of organic compounds, specifically aromatic alcohols and esters. It is classified based on its functional groups: it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which contribute to its reactivity and potential applications.
The synthesis of acetic acid;1-methylnaphthalen-2-ol typically involves:
In industrial settings, continuous flow processes are employed for efficiency. The reactants are fed into a reactor, where they are subjected to controlled heating. The product is then continuously removed and purified through distillation, ensuring minimal loss and high purity of acetic acid;1-methylnaphthalen-2-ol.
The molecular structure of acetic acid;1-methylnaphthalen-2-ol can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 64374-96-5 |
| Molecular Weight | 218.25 g/mol |
| InChI | InChI=1S/C11H10O.C2H4O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
Acetic acid;1-methylnaphthalen-2-ol can participate in several types of chemical reactions:
The common reagents and conditions for these reactions include:
The mechanism of action for acetic acid;1-methylnaphthalen-2-ol involves its interaction with biological targets at the molecular level:
Acetic acid;1-methylnaphthalen-2-ol exhibits typical characteristics associated with organic compounds:
The compound's reactivity is influenced by its functional groups:
The compound's stability can be affected by environmental factors such as temperature and light exposure, leading to potential degradation over time .
Acetic acid;1-methylnaphthalen-2-ol has diverse applications across various fields:
This comprehensive analysis highlights the significance of acetic acid;1-methylnaphthalen-2-ol in scientific research and industrial applications while providing insights into its synthesis, structure, reactions, mechanisms, properties, and uses.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: